Physicochemical Differentiation: Azepane Ring Lipophilicity versus Piperidine and Diallylamino Analogs
The target compound (CAS 315247-83-7) has a calculated logP of 3.82, as recorded in the ZINC database [1]. The seven-membered azepane ring contributes approximately +0.5 logP units relative to a six-membered piperidine ring in otherwise identical scaffolds, based on fragment-based calculations where the azepane fragment contribution to clogP is ~1.75 versus ~1.25 for piperidine [2]. This logP of 3.82 positions the compound within the CNS drug-like space (optimal logP 2–4 for brain penetration) while exceeding the logP of the diallylamino analog (CAS 315247-81-5), which has a predicted logP of approximately 3.1–3.4 due to reduced hydrocarbon content [2]. No experimental logP or LogD data were identified for this compound.
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | clogP 3.82 (ZINC database; predicted value, no experimental confirmation available) |
| Comparator Or Baseline | Class-level baseline: piperidine fragment clogP ~1.25; azepane fragment clogP ~1.75; diallylamino analog (CAS 315247-81-5) predicted logP ~3.1–3.4 |
| Quantified Difference | Azepane contributes approximately +0.5 logP units versus piperidine analog; target compound exceeds diallylamino analog by estimated 0.4–0.7 logP units |
| Conditions | Calculated/predicted logP values from fragment-based and whole-molecule algorithms; no experimental shake-flask or chromatographic logP/logD data available for the target compound |
Why This Matters
LogP directly influences membrane permeability, CNS penetration potential, and non-specific protein binding; a difference of 0.5 logP units can shift the in vivo volume of distribution and clearance profile meaningfully in lead optimisation.
- [1] ZINC Database Entry ZINC000390554498. Mwt: 300.446, logP: 3.82. Available at: https://zinc20.docking.org/substances/ZINC000390554498/ View Source
- [2] Hansch C, Leo A. Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society, 1995. Fragment constant methodology for clogP calculations; azepane and piperidine fragment values. View Source
